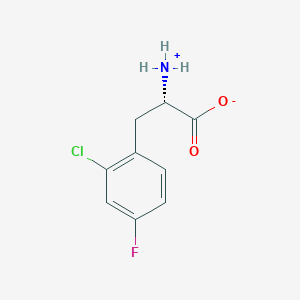
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide at 130°C for 24 hours . Another method includes the use of 4,4-dimethoxybutan-2-one and ethyl trifluoroacetate through a three-step reaction process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a RAF inhibitor, it binds to the RAF kinase, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in RAF-driven cancers.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl ring.
2-Amino-4-(trifluoromethyl)pyridine: Similar but with different substitution positions on the pyridine ring.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct chemical properties and biological activities. This combination enhances its stability, lipophilicity, and ability to interact with various biological targets, making it a valuable compound in drug development and other applications .
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)8-5-6-17-11(16)7-8/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSFMXKFGYKPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














